![molecular formula C14H7F3N2O2 B4315208 2-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B4315208.png)
2-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Overview
Description
2-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolo[3,4-c]pyridine-1,3(2H)-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves the reaction of trifluoromethyl-substituted benzene derivatives with pyrrolo[3,4-c]pyridine-1,3(2H)-dione precursors. One common method involves the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the aromatic ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The use of transition metal catalysts, such as palladium or copper, can enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(trifluoromethyl)phenyl]pyridine
- 4-(trifluoromethyl)phenylamine
- 4,4’-bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
2-[4-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is unique due to its specific structural arrangement, which combines the trifluoromethyl-substituted phenyl ring with the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyrrolo[3,4-c]pyridine-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F3N2O2/c15-14(16,17)8-1-3-9(4-2-8)19-12(20)10-5-6-18-7-11(10)13(19)21/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZOTCVKFVSHKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C3=C(C2=O)C=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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